Rabbit Aortic Smooth Muscle Contractile Potency – 11-Deoxy PGF2α vs. PGF2α vs. U-46619
In isolated rabbit aortic ring preparations, 11-deoxy PGF2α demonstrates significantly enhanced contractile potency relative to native PGF2α, with an observed potency difference exceeding 100-fold in favor of the 11-deoxy analog. However, its potency falls approximately 20% below that of U-46619, the standard TP receptor reference agonist [1]. This hierarchical potency ranking establishes 11-deoxy PGF2α as an intermediate-strength TP/FP dual agonist suitable for experimental systems where full U-46619 potency may obscure subtle pharmacological responses.
| Evidence Dimension | Smooth muscle contractile potency (rabbit aorta) |
|---|---|
| Target Compound Data | >100-fold more potent than PGF2α; approximately 20% less potent than U-46619 |
| Comparator Or Baseline | PGF2α (parent compound, FP agonist); U-46619 (9,11-dideoxy-9α,11α-methanoepoxy PGF2α, standard TP agonist) |
| Quantified Difference | 11-deoxy PGF2α >> PGF2α (magnitude not precisely quantified in original work but described as "far more potent"); 11-deoxy PGF2α = 0.8 × U-46619 potency |
| Conditions | Isolated rabbit aortic rings; isometric tension recording; organ bath preparation |
Why This Matters
This potency hierarchy defines the compound's optimal experimental niche: systems requiring TP receptor activation but where U-46619's maximal efficacy would saturate the response window.
- [1] Jones RL, Peesapati V, Wilson NH. Antagonism of the thromboxane-sensitive contractile systems of the rabbit aorta, dog saphenous vein and guinea-pig trachea. British Journal of Pharmacology. 1982;76(3):423-438. View Source
